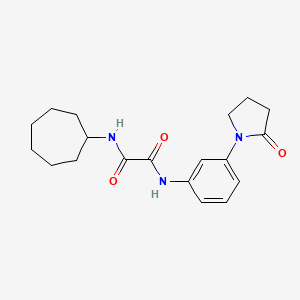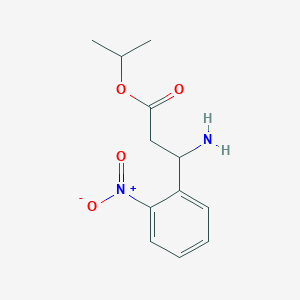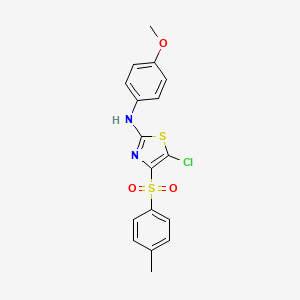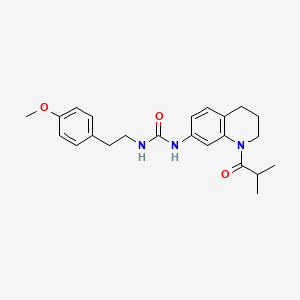
3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzamide compounds has been reported in various studies. For instance, a photoaffinity analog of an influenza fusion inhibitor was synthesized using tritiation of a specific amine followed by coupling with acetyl 5-azidosalicylic acid chloride, yielding a product with high radiochemical purity and specific activity . Another study reported the synthesis of a compound with antiproliferative activity by condensation of 3-methoxybenzoic acid with a chlorothienopyrimidinyl ethane-1,2-diamine intermediate . Additionally, an industrial process for a PDE IV inhibitor was developed, highlighting the importance of scalable reaction conditions and the use of hydrogen peroxide under aqueous alkaline conditions for large-scale oxidation .
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been a subject of interest. For example, the crystal structure of a compound synthesized for antiproliferative activity was determined to belong to the tetragonal system, and its geometric bond lengths and angles were compared with values obtained from density functional theory (DFT) calculations . In another study, the molecular structure of 3-cyanobenzamide in the gas-phase and in the crystal was analyzed, revealing non-planarity and specific rotation around the C-N bond, as well as hydrogen bonding and π-π interactions within the crystal .
Chemical Reactions Analysis
The reactivity of benzamide derivatives has been explored through various chemical reactions. Pyrazoline derivatives were synthesized from 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides, with the structure of the new compounds confirmed by chemical and spectroscopic evidence . Another study synthesized a benzamide derivative and characterized it using various spectroscopic methods, with the crystal structure stabilized by π-π conjugation and hydrogen bonding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely related to their molecular structure and synthesis. The compound with antiproliferative activity was analyzed using Hirshfeld surface analysis and molecular docking studies, which revealed its potential inhibitory activity against certain cancer cell lines . The spectroscopic properties and biological activity of another benzamide derivative were investigated, showing good agreement between experimental and theoretical DFT results, and the compound exhibited antitumor activity .
Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation
- Application : Photocatalytic degradation of similar compounds using titanium dioxide.
- Insight : A study demonstrated the photodecomposition of 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide (a compound similar to the requested chemical) using titanium dioxide-loaded adsorbents. The use of adsorbent supports like zeolite, silica, and activated carbon enhanced the mineralization rate and reduced the concentration of toxic intermediates in the solution (Torimoto et al., 1996).
DNA Repair Studies
- Application : Investigation of inhibitors in DNA repair processes.
- Insight : Research on 3-Aminobenzamide, a structurally similar inhibitor, has been used to explore its regulatory role during DNA repair. The findings indicated the complexity of its cellular effects and raised questions about its specificity in DNA repair processes (Cleaver et al., 1985).
Drug Development and Analysis
- Application : Analysis and implications of synthetic opioids in forensic studies.
- Insight : Studies on compounds like 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700) provide insights into the development and analysis of synthetic opioids. This research is crucial for understanding the pharmacology and potential risks associated with these substances (Elliott et al., 2016).
Chemical Synthesis and Organic Chemistry
- Application : Synthesis of complex organic compounds and their applications.
- Insight : Research involving the synthesis and photoreactivity of compounds like 2-alkoxymethyl-5-methylphenacyl chloride and benzoate can provide insights into the potential chemical reactions and applications of similar benzamide-based compounds (Plíštil et al., 2006).
Biotechnological Applications
- Application : Use in bioprocessing and extraction techniques.
- Insight : A study explored the use of room-temperature ionic liquids as replacements for organic solvents in bioprocess operations, including the extraction and biotransformation of compounds similar to 3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide (Cull et al., 2000).
Eigenschaften
IUPAC Name |
3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-10-4-5-11(8-12(10)15)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNDUNCWPUPIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2(CCCC2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[6-(Diethylamino)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2503516.png)
![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2503519.png)


![2-chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid](/img/structure/B2503527.png)


![4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2503532.png)



![6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2503537.png)
![3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2503538.png)
